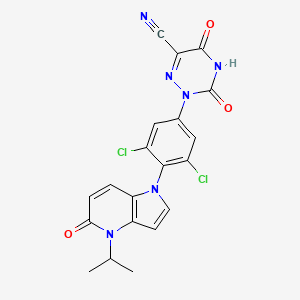
THR-|A agonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR-|A agonist 6 is a selective thyroid hormone receptor β (THR-β) agonist. It has shown significant potential in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and other liver-related conditions. This compound exhibits high selectivity for THR-β over THR-α, making it a promising candidate for targeted therapies with minimal systemic side effects .
Preparation Methods
The synthesis of THR-|A agonist 6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of heterocyclic intermediates through reactions such as cyclization and condensation.
Coupling Reactions: These intermediates are then coupled with other chemical entities to form the core structure of this compound.
Purification and Isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity and yield
Chemical Reactions Analysis
THR-|A agonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Scientific Research Applications
THR-|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of selective THR-β activation on metabolic pathways.
Biology: It helps in understanding the role of thyroid hormone receptors in cellular processes and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders, particularly NASH, by reducing liver fat and improving liver function.
Industry: It is used in the development of new therapeutic agents targeting thyroid hormone receptors .
Mechanism of Action
THR-|A agonist 6 exerts its effects by selectively binding to the thyroid hormone receptor β (THR-β). This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and energy homeostasis. The compound’s high selectivity for THR-β over THR-α minimizes systemic side effects, making it a safer option for therapeutic use .
Comparison with Similar Compounds
THR-|A agonist 6 is compared with other similar compounds such as:
Resmetirom (MGL-3196): Another selective THR-β agonist with similar applications in treating metabolic disorders.
Sobetirome (GC-1): A THR-β agonist known for its effects on cholesterol and fatty acid metabolism.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and improving liver function.
This compound stands out due to its high selectivity and efficacy in targeting THR-β, making it a unique and valuable compound in the field of metabolic disorder treatment .
Properties
Molecular Formula |
C20H14Cl2N6O3 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31) |
InChI Key |
CEKKJDQFDVJLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















